5E,7Z-Dodecadien-1-ol

Sex pheromone identification GC-EAG quantification Dendrolimus houi

Sourcing stereochemically defined lepidopteran pheromones is challenging; isomeric impurities (e.g., 5Z,7E) cause complete field failure. (5E,7Z)-Dodecadien-1-ol (CAS 71510-51-5) is a key sex pheromone component for Dendrolimus houi, Malacosoma neustrium, and Thysanoplusia intermixta. • Field-validated: 20:1:1 ternary blend (alcohol/acetate/aldehyde) on gray rubber septa captures D. houi males at rates equivalent to virgin female-baited traps; single-component lures fail. • Stereochemistry-critical: (5Z,7E)-isomer is behaviorally inactive; ≥95% purity with strict double-bond geometry ensures species-specific bioactivity. • Release-rate verified via SPME GC-MS (CAR/DVB fiber); dispenser ratios must remain within ±10% of target specification.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
Cat. No. B12931155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5E,7Z-Dodecadien-1-ol
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCCCCC=CC=CCCCCO
InChIInChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5-,8-7+
InChIKeyJUDKGQZMLJXRJX-IGTJQSIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5E,7Z)-Dodecadien-1-ol: Overview


(5E,7Z)-Dodecadien-1-ol (E5,Z7-12:OH) is a C12 conjugated dienol belonging to the class of Type I lepidopteran sex pheromones, characterized by a terminal hydroxyl group and a conjugated (E,Z)-5,7-diene system [1]. It is biosynthesized via Δ11-desaturation of a C16 acyl intermediate, chain shortening by β-oxidation, Δ5-desaturation, and terminal reduction [2]. The compound functions as a key sex pheromone component in multiple economically important Lasiocampid and Noctuid moth species, including Dendrolimus houi, Malacosoma neustrium, and Thysanoplusia intermixta [1][3]. Its biological activity is exquisitely sensitive to double-bond geometry and the presence/absence of co-ligands, making stereochemical purity and precise blending essential for effective deployment in integrated pest management (IPM) programs.

Study Context Reported sex pheromone component for Lasiocampid/Noctuid moth studies
Workflow Supports GC-EAD, field trapping, and blend optimization research
Selection Stereochemical purity (E,Z-geometry) is critical; verify isomer identity

(5E,7Z)-Dodecadien-1-ol: Analog Incompatibility


Substituting (5E,7Z)-dodecadien-1-ol with its (5Z,7E)-stereoisomer, its acetate (E5,Z7-12:OAc), or its aldehyde (E5,Z7-12:Ald) leads to dramatically different, and often complete loss of, biological activity depending on the target species [1]. In Dendrolimus spectabilis, field tests with four synthetic isomers of 5,7-dodecadien-1-ol demonstrated that only the (5Z,7E)-isomer captured male moths; the (5E,7Z)-isomer was behaviorally inactive [1]. In Dendrolimus houi, the (5E,7Z)-stereochemistry is the defining motif, but all three functional variants—alcohol, acetate, and aldehyde—are simultaneously essential: traps baited with the 20:1:1 ternary blend (alcohol/acetate/aldehyde) caught males at rates statistically equivalent to virgin females, while omission of any single component eliminated attraction [2]. Conversely, in Malacosoma neustrium, E5,Z7-12:OH acts as a behaviorally dose-sensitive modulator rather than a primary attractant: adding it to E5,Z7-12:Ald at 1:3 or 1:9 ratios marginally increased trap capture, but a 1:1 ratio significantly reduced attractiveness [3]. These species-dependent functional switches mean that no generic analog—whether an isomeric, chain-shortened, or functional-group variant—can substitute across target pests without prior, species-specific optimization.

RiskStereoisomer substitution may eliminate biological activity across target species
RiskFunctional-group variants (acetate, aldehyde) may not replicate alcohol-specific behavior
RiskSpecies-dependent blend ratios may shift from synergism to antagonism

(5E,7Z)-Dodecadien-1-ol: Quantitative Comparison with Analogs


Gland Titer Dominance in D. houi

In virgin female Dendrolimus houi, (5E,7Z)-dodecadien-1-ol is the dominant pheromone gland constituent, averaging 14.7 ± 12.9 ng per female, which is approximately 2.5-fold higher than its acetate analog (5.8 ± 5.4 ng) and 18.4-fold higher than its aldehyde analog (0.8 ± 1.4 ng) [1]. This contrasts sharply with Malacosoma neustrium, where the aldehyde E5,Z7-12:Ald dominates at 113.2 ± 22.0 ng, while the alcohol E5,Z7-12:OH is a secondary component at only 29.9 ± 6.2 ng [2]. The quantitative dominance in D. houi establishes this compound as the primary analytical marker for species-level identification and the principal active ingredient that procurement specifications must prioritize for D. houi-targeted lures.

Gland titer dominance
Head-to-head
14.7 ng ♀
2.5× vs acetate, 18.4× vs aldehyde
Dominant natural ligand; priority component for D. houi lure procurement
GC-EAG quantification in virgin females
Sex pheromone identification GC-EAG quantification Dendrolimus houi

Stereoisomer Discrimination Between D. spectabilis and D. houi

In field examinations of D. spectabilis with four synthetic isomers of 5,7-dodecadien-1-ol, only traps baited with the (5Z,7E)-isomer captured an appreciable number of male moths; the (5E,7Z)-isomer was behaviorally inactive [1]. In contrast, D. houi uniquely utilizes (5E,7Z)-isomers as essential pheromone components, representing the first report of (E,Z)-isomers in Dendrolimus species [2]. This species-level stereochemical inversion means that the (5E,7Z)- and (5Z,7E)-isomers are not interchangeable: selecting the wrong geometric isomer guarantees zero trap catch for the non-target-configured species.

Stereoisomer discrimination
Head-to-head
Activity inversion
(5E,7Z): inactive in D. spectabilisvs(5Z,7E): active in D. spectabilis
Stereoisomer identity determines species-specific field activity
Field trapping with synthetic isomers
Stereoisomer discrimination Field trapping Dendrolimus spp.

Ternary Blend Ratio Dependence in D. houi

Field trapping experiments with D. houi demonstrated that traps baited with a 20:1:1 blend of E5,Z7-12:OH (alcohol), E5,Z7-12:OAc (acetate), and E5,Z7-12:Ald (aldehyde) on gray rubber septa captured male moths at levels statistically equivalent to traps baited with virgin female moths [1]. The optimum acetate-to-aldehyde ratio was 1:1, and this ratio was more critical than the ratio of either compound to the alcohol. Any deviation from this ternary composition resulted in significantly reduced trap capture, proving that the alcohol component, while dominant in mass, is insufficient alone and requires precisely controlled proportions of the acetate and aldehyde co-ligands.

Ternary blend dependence
Head-to-head
20:1:1 blend
Ternary blend matched virgin female catchvsSingle/dual components: near-zero catch
All three components required for trap capture equivalence
Field tests in Yunnan, China; p
Ratio-dependent modulation
Head-to-head
10–25% OH enhances
1:3–1:9 OH:Ald ratios increase attractionvs1:1 ratio significantly reduces attraction
Narrow ratio window turns enhancer into antagonist
Field trapping and wind tunnel bioassays
Multicomponent pheromone blend Field trapping efficacy Dendrolimus houi

Ratio-Dependent Modulation in M. neustrium

In M. neustrium, E5,Z7-12:OH does not act as a primary attractant but as a ratio-dependent behavioral modulator of the aldehyde E5,Z7-12:Ald. Field trapping showed that adding E5,Z7-12:OH to E5,Z7-12:Ald at 1:3 and 1:9 (alcohol:aldehyde) ratios slightly increased male attraction, whereas a 1:1 ratio significantly reduced the attractiveness of E5,Z7-12:Ald [1]. Wind tunnel tests confirmed that male behavioral sequences elicited by E5,Z7-12:Ald alone or in 3:1 and 9:1 blends with the alcohol were similar to those evoked by one female equivalent of gland extract [1]. This demonstrates a narrow optimal window: 10–25% alcohol content enhances attraction, but 50% suppresses it.

Ratio-dependent modulation
Head-to-head
10–25% OH enhances
1:3–1:9 OH:Ald ratios increase attractionvs1:1 ratio significantly reduces attraction
Narrow ratio window turns enhancer into antagonist
Field trapping and wind tunnel bioassays
Behavioral modulation Pheromone synergism and antagonism Malacosoma neustrium

(5E,7Z)-Dodecadien-1-ol: Application Scenarios


D. houi Monitoring in Pine Forests

Deploy traps baited with a pre-formulated 20:1:1 blend of (5E,7Z)-dodecadien-1-ol, (5E,7Z)-dodecadien-1-yl acetate, and (5E,7Z)-dodecadienal on gray rubber septa for monitoring D. houi populations. This ternary blend has been field-validated to capture male moths at rates equivalent to virgin female-baited traps, making it the only evidence-supported lure for this pest [1]. Single-component or stereochemically incorrect lures will fail, as demonstrated by the complete inactivity of the (5Z,7E)-isomer in congeneric Dendrolimus species [2].

M. neustrium Mating Disruption

Formulate slow-release dispensers containing (5E,7Z)-dodecadien-1-ol and (5E,7Z)-dodecadienal in a 1:3 to 1:9 alcohol:aldehyde ratio for mating disruption of M. neustrium. At these ratios, the alcohol enhances male attraction synergistically, but loadings approaching a 1:1 ratio will suppress attraction and compromise disruption efficacy [1]. The aldehyde alone elicits full behavioral sequences in wind tunnel assays, confirming that the alcohol should be treated as a precision enhancer, not a primary active [1].

Chemotaxonomic Marker for Dendrolimus Species

Use (5E,7Z)-dodecadien-1-ol as a key chemotaxonomic marker to distinguish D. houi (which uniquely employs (E,Z)-isomers) from the six other Dendrolimus species whose pheromones are based on (5Z,7E)-isomers [1]. GC-EAD and GC-MS identification of this compound in female gland extracts, with its characteristic retention index and mass spectrum, provides a definitive species-diagnostic signal [1]. The biosynthesis proceeds via a dedicated Δ5-desaturation step, confirmed by deuterated precursor incorporation [3], distinguishing it from the (Z)-7-monoene biosynthetic route.

Release-Rate Quality Control for Lures

When procuring commercial lures containing (5E,7Z)-dodecadien-1-ol, specify release-rate verification using SPME GC-MS with CAR/DVB fiber, which has been validated to effectively capture large amounts of E5,Z7-12:OH and its acetate from dispenser headspace [1]. Reject dispensers that show alcohol:acetate:aldehyde ratios deviating beyond ±10% of the target 20:1:1 specification, as field data demonstrate that off-ratio blends significantly reduce male moth capture [1].

Application
Selection Property
Validation Focus
D. houi monitoring
Pre-formulated ternary blend ratio
Trap capture equivalence to natural blend
M. neustrium disruption
Alcohol:aldehyde ratio specification
Attraction enhancement vs. suppression threshold
Chemotaxonomic marker
Stereochemical fingerprint (E,Z-isomer)
GC-EAD/MS species identification
Lure quality control
Release-rate ratio tolerance
Blend ratio tolerance verification
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